molecular formula C21H17F2N3O3S B2677390 N-(3,4-difluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941968-31-6

N-(3,4-difluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2677390
CAS RN: 941968-31-6
M. Wt: 429.44
InChI Key: HRSDOWYTAYYMAW-UHFFFAOYSA-N
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Description

“N-(3,4-difluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are found in many potent drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the attachment of the various functional groups. Thiazoles can be synthesized using the Hantzsch Thiazole Synthesis or the Cook-Heilbron Synthesis .


Molecular Structure Analysis

The compound has several notable functional groups, including an amide group (-CONH2), a methoxy group (-OCH3), and a difluorophenyl group (C6H3F2). These groups are likely to influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis reactions, while the aromatic ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group might increase its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Organic Electronics and Semiconductors

The thiazolo[5,4-d]thiazole fused (bi)heterocycle, which is a part of this compound, possesses appealing features for applications in organic electronics. Its electron-deficient nature, high oxidative stability, and rigid planar structure enable efficient intermolecular π–π overlap. Researchers have recognized its potential in organic photovoltaics, where it can serve as a building block for semiconductors used in plastic electronics .

Nonlinear Optical Materials

While the parent thiazolo[5,4-d]thiazole moiety is already interesting for organic electronics, its derivatives can also find applications in nonlinear optical (NLO) materials. These materials exhibit unique optical properties, making them valuable for devices such as optical switches, modulators, and frequency converters. Investigating aryl-functionalized thiazolo[5,4-d]thiazole derivatives could lead to exciting breakthroughs in NLO applications .

Agrochemicals and Crop Protection

Although not extensively studied, the unique structural features of this compound could inspire investigations into its potential as an agrochemical. Researchers might explore its pesticidal properties, herbicidal activity, or use as a growth regulator. Developing environmentally friendly crop protection agents is crucial for sustainable agriculture.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing a thiazole ring work by interfering with biological pathways, often by inhibiting a specific enzyme .

Safety and Hazards

As with any compound, the safety and hazards would depend on various factors, including its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

Thiazole derivatives are a promising area of research in medicinal chemistry, with potential applications in the development of new drugs . Further studies could explore the biological activity of this compound and its potential uses.

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O3S/c1-29-13-5-2-11(3-6-13)19(27)26-21-25-18-14(7-9-17(18)30-21)20(28)24-12-4-8-15(22)16(23)10-12/h2-6,8,10,14H,7,9H2,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSDOWYTAYYMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

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